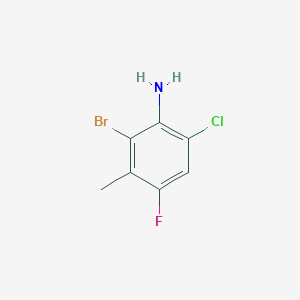

2-Bromo-6-chloro-4-fluoro-3-methylaniline

Description

Significance of Polyhalogenated Anilines in Advanced Synthetic Chemistry

Polyhalogenated anilines are aromatic amines that bear multiple halogen substituents on the benzene (B151609) ring. These compounds serve as versatile building blocks in the synthesis of a wide array of more complex molecules. The presence of various halogens (such as bromine, chlorine, and fluorine) at specific positions on the aniline (B41778) scaffold imparts distinct electronic and steric properties to the molecule. This, in turn, influences its reactivity and potential applications.

In medicinal chemistry, the introduction of halogens into a drug candidate's structure can significantly enhance its pharmacological profile. cresset-group.comnih.gov Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, fluorine is often incorporated to improve metabolic stability and bioavailability. nih.gov Chlorine and bromine can also influence a compound's pharmacokinetic properties and are key components in numerous approved drugs. nih.gov

Beyond pharmaceuticals, polyhalogenated anilines are crucial intermediates in the production of agrochemicals, dyes, and polymers. Their utility stems from the ability of the halogen atoms to serve as handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions), which are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds.

Research Context and Challenges Posed by the Specific Substitution Pattern of 2-Bromo-6-chloro-4-fluoro-3-methylaniline

The specific arrangement of substituents in this compound presents a unique set of challenges and research opportunities. The presence of four different substituents on the aniline ring—bromo, chloro, fluoro, and methyl groups, in addition to the amino group—makes its synthesis a complex task requiring a high degree of regioselectivity.

The primary challenge lies in the controlled, stepwise introduction of these substituents onto the aromatic ring. The directing effects of the existing groups must be carefully considered at each step of the synthesis. For example, the amino group is a strong activating group and is ortho-, para-directing, while halogens are deactivating yet also ortho-, para-directing. The methyl group is activating and ortho-, para-directing. Navigating the combined influence of these groups to achieve the desired substitution pattern is a significant synthetic hurdle. researchgate.net

Furthermore, the steric hindrance imposed by the substituents at the 2, 3, and 6 positions can affect the reactivity of the amino group and the aromatic ring itself. This steric crowding can make certain reactions more difficult to achieve and may require the use of specialized reagents or reaction conditions.

The scarcity of readily available public research specifically detailing the synthesis and properties of this compound suggests that it is a novel or highly specialized compound. Its existence is noted in chemical supplier databases, such as AOBChem, which lists a CAS number of 2368909-46-8 for a similarly named compound, "2-bromo-4-chloro-6-fluoro-3-methylaniline". aobchem.com However, detailed synthetic procedures and characterization data are not widely reported in scientific literature, indicating that it may be a custom-synthesized molecule for a specific, proprietary application or a very new area of research.

The potential research applications of this particular molecule would likely leverage the unique combination of its substituents. For instance, the bromine atom could be selectively targeted for cross-coupling reactions, leaving the chlorine and fluorine atoms to modulate the electronic properties of the resulting product. The fluorine atom could be critical for applications in medicinal chemistry or materials science where specific electronic or metabolic properties are desired.

The study of such polysubstituted anilines contributes to a deeper understanding of structure-activity relationships and provides a platform for the discovery of new chemical entities with tailored properties.

Interactive Data Table: Properties of Related Halogenated Anilines

To provide context for the potential properties of this compound, the following table summarizes key data for some related, simpler halogenated methylanilines.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 2-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | 14-16 | 240 | 583-68-6 sigmaaldrich.com |

| 4-Fluoro-3-methylaniline | C₇H₈FN | 125.14 | 34-38 | 452-69-7 sigmaaldrich.com | |

| 2,6-Dibromo-4-methylaniline | C₇H₇Br₂N | 264.95 | 6968-24-7 chemicalbook.com | ||

| 2-Bromo-4-chloro-6-methylaniline | C₇H₇BrClN | 220.49 | 146948-68-7 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-4-fluoro-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClFN/c1-3-5(10)2-4(9)7(11)6(3)8/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNWNOWAIGKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Bromo 6 Chloro 4 Fluoro 3 Methylaniline

Influence of Halogen and Methyl Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2-Bromo-6-chloro-4-fluoro-3-methylaniline is a nuanced balance of the activating and deactivating effects of its substituents. The amino (-NH₂) group is a powerful activating group, while the halogens (-Br, -Cl, -F) are deactivating. The methyl (-CH₃) group is weakly activating.

In Electrophilic Aromatic Substitution (EAS) , the position of attack by an incoming electrophile is determined by the directing effects of the existing substituents. Activating groups are typically ortho, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. pressbooks.pubunizin.org

Amino Group (-NH₂): As a strong activating group, the amino group donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. pressbooks.pub This makes these positions more nucleophilic and thus more susceptible to electrophilic attack. However, in strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group due to its positive charge and powerful electron-withdrawing inductive effect. pearson.comstackexchange.com

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. It donates electron density primarily through an inductive effect and hyperconjugation.

For this compound, the single available position on the ring (position 5) is the only site for substitution. The directing effects of the substituents would collectively influence the rate of reaction at this position.

Nucleophilic Aromatic Substitution (NAS) occurs under different principles. This reaction is rare for typical aryl halides unless the ring is activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orgyoutube.com The presence of multiple halogens on the this compound ring does increase its electron-deficient character, potentially making it more susceptible to NAS than benzene itself, particularly at the positions activated by these deactivating groups. libretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate (Meisenheimer complex), and its rate is enhanced by substituents that can stabilize this negative charge. libretexts.org

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect (EAS) |

| -NH₂ | +R >> -I | Strong Activating | ortho, para |

| -CH₃ | +I, Hyperconjugation | Weak Activating | ortho, para |

| -F | -I > +R | Weak Deactivating | ortho, para |

| -Cl | -I > +R | Weak Deactivating | ortho, para |

| -Br | -I > +R | Weak Deactivating | ortho, para |

The arrangement of substituents around the aniline (B41778) ring creates significant steric and electronic effects that modulate its reactivity.

Steric Effects: The presence of two bulky halogen atoms, bromine and chlorine, in the positions ortho to the amino group (positions 2 and 6) results in considerable steric hindrance. This "ortho effect" can impede the approach of reagents to the amino group itself and may also influence reactions at adjacent ring positions. quora.comstackexchange.com For instance, protonation of the amino group can be sterically inhibited, which can affect its basicity and its directing influence in EAS reactions under acidic conditions. stackexchange.comyoutube.com This steric crowding can also hinder the planarity of the molecule, potentially affecting the resonance interaction between the amino group's lone pair and the aromatic π-system. researchgate.net

Electronic Effects: The electronic character of the aniline is a composite of the inductive and resonance effects of all substituents.

Inductive Effect (-I): The halogens (F, Cl, Br) are highly electronegative and pull electron density away from the ring through the sigma bonds. This deactivates the ring towards electrophilic attack.

Resonance Effect (+R): The amino group strongly donates electron density into the ring via its lone pair. The halogens also exhibit a weaker +R effect by donating lone-pair electrons. These effects increase the electron density at ortho and para positions. quora.com

Cross-Coupling Reactions

The bromine atom at position 2 of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. nih.govlibretexts.org Bromo-substituted anilines are effective substrates for this transformation. The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reaction's efficiency with substrates like this compound can be influenced by the electronic and steric environment. The presence of the ortho-amino group can sometimes complicate the reaction, but methods have been developed for the efficient coupling of unprotected ortho-bromoanilines. nih.gov Electron-donating groups on the aniline ring can sometimes slow the initial oxidative addition step compared to electron-withdrawing groups. researchgate.net

A variety of palladium catalysts and ligands have proven effective for the Suzuki coupling of bromoanilines.

| Catalyst/Ligand System | Substrate Type | Typical Conditions | Research Finding |

| Pd(dppf)Cl₂ | ortho-bromoanilines | K₂CO₃, Dioxane/H₂O, 90 °C | Can result in low yields for certain substrates. nih.gov |

| CataXCium A Pd G3 | ortho-bromoanilines | K₃PO₄, THF/H₂O, 60 °C | Uniquely effective catalyst for coupling with various boronic esters, tolerating diverse functional groups. nih.gov |

| (dtbpf)PdCl₂ | di-bromoanilines | K₃PO₄, Toluene/H₂O, 60 °C | Efficient for di-thienyl-substituted anilines with excellent yields. researchgate.net |

The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, used to form C-N bonds between an aryl halide and an amine. researchgate.net This reaction would allow for the substitution of the bromine atom in this compound with a different primary or secondary amine, providing a route to more complex diamine structures.

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The success of the reaction heavily relies on the choice of a bulky, electron-rich phosphine (B1218219) ligand and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS). researchgate.netnih.gov The ortho substituents (-NH₂ and -Cl) on the target molecule could present challenges due to steric hindrance, potentially requiring specific ligand systems like RuPhos or BrettPhos, which have been shown to be effective for coupling amines with hindered 2-amino-3-bromopyridines. nih.gov

Other palladium-catalyzed reactions applicable to this substrate include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), all of which would proceed at the C-Br bond.

Derivatization Reactions of the Amine Functionality

The primary amine group (-NH₂) of this compound is a reactive site for numerous derivatization reactions. These transformations are often employed to alter the compound's physical properties or to prepare it for specific analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). semanticscholar.org Common derivatization strategies for primary amines include:

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA) or an acyl chloride, to form a stable amide. researchgate.netiu.edu The reaction replaces the active hydrogens on the nitrogen with an acyl group, which can increase volatility and thermal stability for GC analysis. iu.edu

Carbamate Formation: Reaction with chloroformates (e.g., isobutyl chloroformate) yields carbamates. This is a common derivatization method that produces stable derivatives suitable for chromatographic analysis. researchgate.netrsc.org

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to replace the amine hydrogens with trimethylsilyl (TMS) groups. This process significantly increases the volatility of the analyte, making it more amenable to GC-MS analysis. iu.edu

Schiff Base Formation: Primary amines react with aldehydes or ketones to form imines (Schiff bases). This reaction is another route to modify the amine functionality. researchgate.net

These derivatization reactions are generally robust and can be performed under mild conditions, often leading to quantitative conversion of the amine to a more easily analyzable derivative.

Formation of Schiff Bases and Related Imines

The primary amino group in this compound allows it to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aniline attacks the carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule.

Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral Schiff base.

While specific studies detailing the synthesis of Schiff bases from this compound are not prevalent, research on structurally similar compounds, such as 2-bromo-4-methylaniline, demonstrates this characteristic reactivity. scispace.com For instance, 2-bromo-4-methylaniline has been reacted with various substituted aldehydes, like 2-nitrobenzaldehyde and 4-methoxybenzaldehyde, to synthesize a range of Schiff bases. scispace.com These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. scispace.com The imine function is a crucial pharmacophore in many bioactive compounds, and fluorination is a common strategy to modulate the properties of such molecules. nih.gov

Table 1: Examples of Schiff Base Formation with a Related Aniline Data based on reactions with 2-bromo-4-methylaniline.

| Reactant 1 (Aniline) | Reactant 2 (Aldehyde) | Resulting Schiff Base Name |

| 2-bromo-4-methylaniline | 2-nitrobenzaldehyde | 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline |

| 2-bromo-4-methylaniline | 2,4,5-trimethoxybenzaldehyde | 2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline |

| 2-bromo-4-methylaniline | 4-methoxybenzaldehyde | 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline |

| 2-bromo-4-methylaniline | 1H-indole-3-carbaldehyde | N-((1H-indol-3-yl)methylene)-2-bromo-4-methylaniline |

Amide Formation Reactions

Similar to other primary amines, this compound can react with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amides. This reaction, known as acylation, is fundamental in organic synthesis for creating a stable amide linkage.

The reaction with an acyl chloride is particularly straightforward and proceeds via a nucleophilic acyl substitution mechanism:

The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

This forms a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.

The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.

A base, often a tertiary amine like triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Alternatively, amides can be formed directly from carboxylic acids using coupling agents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Modern methods for amide synthesis often involve the in-situ generation of activating species. For instance, mixing N-chloroimides with triphenylphosphine (PPh3) generates chloro- and imido-phosphonium salts that efficiently activate carboxylic acids for reaction with amines. acs.org

Mechanistic Investigations of Related Haloanilines

The complex substitution pattern of this compound makes the study of related, simpler haloanilines crucial for understanding its potential reaction mechanisms.

Homolytic vs. Heterolytic Paths in Photochemistry of Haloanilines

The photochemistry of haloanilines, particularly the cleavage of the carbon-halogen (C-X) bond, has been a subject of detailed investigation. acs.orgnih.gov When haloanilines absorb ultraviolet light, they can be promoted to an excited state, from which the C-X bond can break. This cleavage can occur through two distinct pathways: homolytic cleavage and heterolytic cleavage. quora.com

Homolytic Cleavage (Homolysis): The C-X bond breaks symmetrically, with each atom retaining one of the bonding electrons. This process generates a phenylaminyl radical and a halogen radical (ArNH₂–X → ArNH₂• + X•).

Heterolytic Cleavage (Heterolysis): The C-X bond breaks asymmetrically, with the more electronegative halogen atom taking both bonding electrons. This results in the formation of a phenylaminyl cation and a halide anion (ArNH₂–X → ArNH₂⁺ + X⁻).

Studies on 4-haloanilines have shown that the reaction proceeds from the triplet excited state. nih.gov The preferred pathway, homolytic versus heterolytic, is highly dependent on the specific halogen and the polarity of the solvent. acs.orgnih.gov

Computational and experimental studies have revealed several key findings:

In the gas phase, homolytic fragmentation is consistently endothermic for all halogens. acs.orgnih.gov

In polar solvents like acetonitrile, the heterolytic cleavage of C-Cl and C-Br bonds becomes exothermic and is the dominant pathway. acs.orgnih.gov For example, the quantum yield for heterolytic dechlorination of 4-chloroaniline is efficient in acetonitrile (Φ = 0.77). nih.gov

The C-Br bond, despite the favorability of heterolysis, is less reactive photochemically due to the short lifetime of its corresponding triplet state. nih.gov

The C-F bond is significantly stronger, and heterolytic defluorination is only efficient in protic solvents like methanol (Φ = 0.48), where an ancillary solvent molecule can assist in the fragmentation by forming a strong H-F bond. nih.gov

Table 2: Summary of Photochemical Cleavage Pathways for 4-Haloanilines

| Halogen Bond | Solvent Type | Dominant Pathway | Quantum Yield (Φ) | Key Findings |

| C-F | Protic (e.g., Methanol) | Heterolytic | 0.48 | Fragmentation is exothermic only with assistance from a protic solvent molecule. nih.gov |

| C-Cl | Polar Aprotic (e.g., Acetonitrile) | Heterolytic | 0.77 | Cleavage is efficient and exothermic in polar media. nih.gov |

| C-Br | Polar Aprotic (e.g., Acetonitrile) | Heterolytic | Ineffective | Although exothermic, the reaction is inefficient due to the short triplet state lifetime. nih.gov |

| C-I | Apolar (e.g., Cyclohexane) | Homolytic | ~0.05 | The weak C-I bond is prone to cleavage, but the reaction is generally inefficient in apolar media. nih.gov |

Aryne Generation from Halophenyl Triflates and Competition Studies

Arynes, particularly benzyne and its derivatives, are highly reactive intermediates used in organic synthesis to construct complex aromatic systems. A breakthrough method for generating arynes under mild, base-free conditions was developed by Kobayashi and involves the fluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates. wiley-vch.de This influential discovery has led to a rapid expansion in the applications of aryne chemistry. wiley-vch.de

The general mechanism is as follows:

A fluoride source (e.g., CsF, TBAF) attacks the silicon atom of the trimethylsilyl group.

This attack forms a pentacoordinate siliconate intermediate.

This intermediate eliminates, generating an aryl anion.

The highly effective triflate (OTf) leaving group is then expelled, resulting in the formation of the strained aryne triple bond.

This method avoids the harsh conditions (strong bases or high temperatures) required by older methods, making it compatible with a wider range of functional groups. wiley-vch.deresearchgate.net While triflates are common, recent research has explored other precursors. Silylaryl bromides and iodides have been shown to generate arynes under nearly identical conditions, offering the advantage of being prepared in a single step from commercially available materials. nih.gov

Competition studies with substituted arynes are crucial for understanding their reactivity. Because arynes are unsymmetrical, a nucleophile can add to either end of the strained triple bond. The regioselectivity of this addition is influenced by the electronic and steric properties of the substituents on the aryne ring. researchgate.net Computational studies have shown that distortions in the aryne structure can lead to a more linear carbon, which is preferentially attacked by nucleophiles. researchgate.net

Nucleophilic Attack on Carbon Disulfide by o-Haloanilines for Heterocycle Formation

The reaction between anilines and carbon disulfide (CS₂) is a classic method for synthesizing sulfur-containing heterocycles. thermofisher.com The amino group of the aniline acts as an N-nucleophile, attacking the electrophilic carbon atom of carbon disulfide. researchgate.net

The reaction generally proceeds through the following steps:

Dithiocarbamate Formation: The primary amine adds to CS₂ in the presence of a base to form a dithiocarbamate salt. researchgate.net

Intramolecular Cyclization: In the case of o-haloanilines, the dithiocarbamate intermediate can undergo an intramolecular nucleophilic substitution. The sulfur atom attacks the carbon bearing the ortho-halogen, displacing the halide and forming a five-membered ring.

Aromatization: The resulting intermediate can then aromatize to form a stable heterocyclic system, such as a derivative of benzothiazole.

This reaction pathway provides a versatile route to a variety of heterocyclic compounds, which are significant structural motifs in medicinal chemistry and materials science. researchgate.net The reaction of N-nucleophiles with carbon disulfide is a valuable tool for forming nitrogen-carbon bonds and building blocks for more complex molecules. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular structure of 2-Bromo-6-chloro-4-fluoro-3-methylaniline. By probing the vibrational modes of the molecule, these methods allow for the assignment of specific stretching, bending, and torsional frequencies, which are highly sensitive to the molecular environment.

Experimental and Theoretical Vibrational Assignments

While a complete experimental FT-IR and FT-Raman spectral analysis specifically for this compound is not extensively published, a comprehensive understanding can be derived from studies on closely related analogues, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482) and 2-chloro-4-methylaniline. researchgate.netresearchgate.net Computational methods, particularly Density Functional Theory (DFT) at the B3LYP level, are invaluable for predicting vibrational wavenumbers. researchgate.netnih.gov These theoretical calculations, when compared with experimental data from similar molecules, allow for reliable assignments of the fundamental vibrational modes.

Key vibrational modes for substituted anilines include:

N-H Vibrations : The amino group (NH₂) typically exhibits asymmetric and symmetric stretching vibrations in the 3400-3500 cm⁻¹ region. In-plane bending (scissoring) modes for the NH₂ group are usually found between 1580-1650 cm⁻¹. researchgate.net

Aromatic C-H and C-C Vibrations : Aromatic C-H stretching modes are expected in the 3000-3100 cm⁻¹ range. The C-C stretching vibrations within the benzene (B151609) ring appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-X (Halogen) and C-CH₃ Vibrations : The stretching vibrations for C-Br, C-Cl, and C-F bonds, as well as the C-C bond of the methyl group, occur at lower frequencies and are crucial for confirming the substitution pattern. For instance, C-CH₃ stretching is often observed around 1263 cm⁻¹. researchgate.net

The table below presents a selection of probable vibrational assignments for this compound, inferred from experimental data of related compounds and DFT calculations. researchgate.netresearchgate.netnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| NH₂ Asymmetric Stretch | ~3480 | FT-IR, FT-Raman |

| NH₂ Symmetric Stretch | ~3390 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | 3050 - 3100 | FT-IR, FT-Raman |

| CH₃ Asymmetric Stretch | ~2980 | FT-IR, FT-Raman |

| CH₃ Symmetric Stretch | ~2930 | FT-IR, FT-Raman |

| NH₂ Scissoring | 1610 - 1630 | FT-IR |

| Aromatic C-C Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-N Stretch | 1280 - 1350 | FT-IR |

| C-F Stretch | 1200 - 1250 | FT-IR |

Potential Energy Distribution Analysis for Mode Assignment

To confidently assign vibrational modes, especially in a complex molecule with many coupled vibrations, Potential Energy Distribution (PED) analysis is employed. nih.govresearchgate.net PED is a theoretical tool used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov Programs such as VEDA (Vibrational Energy Distribution Analysis) are used to perform these calculations based on the output from quantum chemical software like Gaussian. nih.govresearchgate.net

For a molecule like this compound, PED analysis would be essential to differentiate between the various C-C stretching modes of the ring and to determine the extent of mixing between, for example, C-H bending and C-C stretching vibrations. researchgate.net Such an analysis provides a more precise description of the vibrational character than simple visual inspection of the modes.

Effects of Halogen and Methyl Substituents on Vibrational Frequencies

The substituents on the aniline (B41778) ring—bromo, chloro, fluoro, and methyl groups—each exert distinct electronic and steric effects that influence the molecule's vibrational frequencies.

Electronic Effects : Halogens are deactivating substituents due to their inductive electron-withdrawing nature, which can alter the electron density of the aromatic ring and attached functional groups. researchgate.net This effect can change the force constants of the C-C and C-N bonds, leading to shifts in their vibrational frequencies. The electron-donating nature of the methyl group, in contrast, can increase electron density in the ring. mdpi.com

Mass Effects : The heavy atomic masses of bromine and chlorine significantly lower the frequency of their respective C-X stretching vibrations compared to lighter atoms like fluorine or hydrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard methods for the structural confirmation of organic compounds like this compound.

Isotropic Chemical Shift Analysis (¹H and ¹³C NMR) for Structural Confirmation

The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is modulated by the inductive and resonance effects of the substituents.

¹H NMR Spectrum : The spectrum is expected to show distinct signals for the amino (NH₂) protons, the single aromatic proton, and the methyl (CH₃) protons. The NH₂ protons would likely appear as a broad singlet. The aromatic proton (at C5) would be a singlet due to the absence of adjacent protons. The methyl protons would also appear as a singlet. The chemical shifts can be predicted based on the additive effects of the substituents.

¹³C NMR Spectrum : The spectrum will display seven distinct signals, one for each carbon atom in the unique electronic environment created by the substitution pattern. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon attached to the fluorine (C4) will show a large C-F coupling constant. Carbons bonded to bromine (C2) and chlorine (C6) will be shifted downfield.

The following table provides predicted chemical shifts based on analyses of similar substituted anilines. rsc.orgjmchemsci.comchemicalbook.com

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -NH₂ | ~4.0 - 5.0 | Broad Singlet |

| ¹H | Ar-H (at C5) | ~7.0 - 7.3 | Singlet |

| ¹H | -CH₃ | ~2.2 - 2.4 | Singlet |

| ¹³C | C1 (-NH₂) | ~140 - 145 | - |

| ¹³C | C2 (-Br) | ~110 - 115 | - |

| ¹³C | C3 (-CH₃) | ~125 - 130 | - |

| ¹³C | C4 (-F) | ~150 - 158 (doublet, ¹JCF) | - |

| ¹³C | C5 (-H) | ~115 - 120 (doublet, ²JCF) | - |

| ¹³C | C6 (-Cl) | ~120 - 125 | - |

| ¹³C | -CH₃ | ~15 - 20 | - |

NMR Analysis of Reaction Mechanisms

NMR spectroscopy is a principal tool for studying reaction mechanisms, allowing for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for separation. nih.gov For reactions involving this compound, such as N-alkylation or diazotization, NMR can provide critical mechanistic insights. acs.org

By acquiring spectra at various time points during a reaction, kinetic data can be obtained. nih.gov The appearance of new signals can indicate the formation of transient intermediates, and their structure can often be determined from the chemical shifts and coupling patterns. For example, in a substitution reaction at the amino group, monitoring the shift of the α-protons on the incoming alkyl group can help elucidate the reaction pathway. While specific mechanistic studies employing this exact aniline derivative are not readily found in the literature, the application of NMR for such purposes is a standard and powerful methodology in organic chemistry. nih.govacs.org

X-ray Diffraction Studies for Molecular and Crystal Structure Analysis

Currently, there are no published X-ray diffraction studies for this compound. The determination of its crystal structure would provide invaluable data, including precise bond lengths, bond angles, and torsion angles. This experimental data serves as the benchmark for computational chemistry methods.

Correlation of Experimental and Theoretically Optimized Geometries

In the absence of experimental crystallographic data for this compound, a direct comparison between its experimental and theoretically optimized molecular geometries is not possible. Such a correlation is a standard practice in structural chemistry to validate the accuracy of computational models. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can predict the most stable conformation of a molecule in the gaseous phase. However, in the solid state, intermolecular forces can lead to deviations from this idealized geometry. A comparative analysis would typically involve creating a data table to highlight the agreement or discrepancies between the measured and calculated values for key geometric parameters.

Intermolecular Interactions and Packing Motifs in Halogenated Anilines

The crystal packing of halogenated anilines is governed by a variety of intermolecular interactions, including conventional hydrogen bonds involving the amine group, and halogen bonds, where a halogen atom acts as an electrophilic species. Other interactions such as π-π stacking and van der Waals forces also play a significant role. The specific nature and hierarchy of these interactions determine the final supramolecular architecture.

Without a determined crystal structure for this compound, any discussion of its specific packing motifs and intermolecular interactions would be purely speculative. Analysis of related structures suggests that the amine group would likely participate in N-H···N or N-H···X (where X is a halogen) hydrogen bonding. Furthermore, the presence of bromine, chlorine, and fluorine atoms would introduce the possibility of various types of halogen bonds (e.g., Br···Cl, Br···F, Cl···F) and other halogen-involved contacts, which would significantly influence the crystal packing. A detailed investigation would map out these interactions and describe the resulting one-, two-, or three-dimensional networks.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Optimization of Molecular Geometry and Conformational Analysis

No published data is available on the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of 2-Bromo-6-chloro-4-fluoro-3-methylaniline. Such a study would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the energy gap between them.

Molecular Electrostatic Potential (MESP) Surface Analysis

Information regarding the Molecular Electrostatic Potential (MESP) surface of this compound is not present in the current scientific literature. MESP analysis is used to visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reactivity Descriptors from Quantum Chemical Calculations

Ionization Energy, Electron Affinity, and Chemical Hardness

Specific values for the ionization energy, electron affinity, and chemical hardness of this compound, derived from quantum chemical calculations, have not been reported. These descriptors are fundamental in predicting the reactivity and stability of a chemical species.

Nucleophilicity Index

The nucleophilicity index for this compound has not been calculated or reported in available literature. This parameter quantifies the nucleophilic character of a molecule, indicating its tendency to donate electrons to an electrophile.

Ab Initio and Hybrid Methods in Spectroscopic Property Prediction

In the study of BCFA, researchers employed both ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-31+G(d,p) basis set to compute the vibrational wavenumbers. The theoretical calculations were performed to complement and provide a basis for the assignment of experimental FTIR and FT-Raman spectra. The computed vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods, thereby improving the agreement with experimental data.

The following table presents a selection of calculated and experimental vibrational frequencies for the analogous compound, 2-bromo-6-chloro-4-fluoroaniline (B1268482), which illustrates the predictive power of these computational methods.

| Vibrational Mode | Calculated Frequency (B3LYP/6-31+G(d,p)) (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3485 | 3480 | - |

| N-H Symmetric Stretch | 3395 | 3390 | - |

| C-H Stretch | 3075 | 3070 | 3072 |

| C-C Stretch | 1620 | 1622 | 1625 |

| N-H Bending | 1580 | 1578 | 1580 |

| C-F Stretch | 1240 | 1245 | 1242 |

| C-Cl Stretch | 780 | 785 | 788 |

| C-Br Stretch | 620 | 625 | 622 |

Data is illustrative and based on typical values for halogenated anilines and findings for 2-bromo-6-chloro-4-fluoroaniline.

Beyond vibrational frequencies, ab initio and hybrid methods are also employed to investigate other molecular properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). These calculations provide insights into the chemical reactivity and charge distribution of the molecule. For this compound, the presence of multiple halogen atoms and a methyl group would significantly influence its electronic properties, and these computational methods would be essential for a detailed understanding.

Thermochemical Factors in Dehalogenation and Related Processes

Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond. This process is of significant interest both in organic synthesis and for the detoxification of halogenated organic compounds. The thermochemical factors governing dehalogenation are crucial for understanding the feasibility and mechanism of such reactions.

The primary thermochemical parameter influencing dehalogenation is the bond dissociation energy (BDE) of the carbon-halogen bond. The BDE represents the enthalpy change required to break the bond homolytically. For a given organic backbone, the C-X bond strength decreases down the group in the periodic table. The approximate bond dissociation energies for methyl halides are as follows: H₃C−F (452 kJ/mol), H₃C−Cl (351 kJ/mol), H₃C−Br (293 kJ/mol), and H₃C−I (234 kJ/mol). This trend indicates that for compounds with multiple different halogens, the carbon-iodine bond is the weakest and most susceptible to cleavage, followed by the carbon-bromine bond, the carbon-chlorine bond, and finally the very strong carbon-fluorine bond.

In the case of this compound, the molecule possesses three different carbon-halogen bonds: C-F, C-Cl, and C-Br. Based on the general trend of bond dissociation energies, the C-Br bond would be the most likely to undergo cleavage during a dehalogenation reaction, followed by the C-Cl bond. The C-F bond is significantly stronger and would require much more energy to break, making its removal less favorable.

The following table summarizes the typical bond dissociation energies for carbon-halogen bonds, which dictates the thermochemical favorability of dehalogenation.

| Bond | Typical Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Dehalogenation |

| C-F | ~450 | Lowest |

| C-Cl | ~350 | Intermediate |

| C-Br | ~290 | Highest |

These are generalized values; the exact BDE for this compound would be influenced by the specific electronic environment of the aromatic ring.

For the hydrodehalogenation of this compound, the reaction would involve breaking a C-X bond and a H-H bond, and forming a C-H bond and a H-X bond. Given the relative strengths of these bonds, the hydrodebromination and hydrodechlorination are generally exothermic processes.

Theoretical calculations, such as DFT, can be used to compute the bond dissociation energies for specific molecules like this compound with high accuracy. These computational studies can provide valuable thermochemical data to predict the selectivity and feasibility of dehalogenation reactions for this and other polyhalogenated aromatic compounds.

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-6-chloro-4-fluoro-3-methylaniline as a Versatile Synthetic Intermediate

The strategic placement of multiple reactive sites—an amino group and three distinct halogen atoms—renders this compound a versatile precursor for a wide array of more complex molecules. The differential reactivity of the halogens and the nucleophilic character of the amino group can be exploited to achieve selective transformations.

Precursor for Highly Substituted Aromatic and Heterocyclic Systems

The structure of this compound is primed for the synthesis of highly substituted molecules. The amino group can be readily converted into a diazonium salt, which can then undergo various Sandmeyer or related reactions to introduce a range of other functional groups. Furthermore, the halogen atoms are suitable for participating in cross-coupling reactions, which are fundamental to modern organic synthesis.

The bromo substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the connection of the aniline (B41778) core to other aromatic, heteroaromatic, or aliphatic fragments. The chloro and fluoro groups, being less reactive in typical palladium-catalyzed cycles, allow for sequential and site-selective functionalization. This differential reactivity is a key feature for building complex molecules in a controlled manner.

The compound also serves as a foundational element for constructing heterocyclic systems. The amino group can act as a nucleophile or be transformed to participate in condensation reactions with difunctional compounds to form rings. For instance, reaction with diketones or their equivalents can lead to the formation of substituted quinolines or other fused heterocyclic structures, which are prevalent scaffolds in medicinal chemistry and materials science.

Role in the Synthesis of Ligands for Metal Complexes

Aniline and its derivatives are important precursors for ligands used in coordination chemistry. The amino group of this compound can be chemically modified to create sophisticated ligands capable of chelating metal ions. georgiasouthern.edu For example, it can undergo condensation with aldehydes or ketones to form Schiff base ligands. sigmaaldrich.com The resulting imine nitrogen, along with other potential donor atoms, can coordinate to transition metals.

The synthesis of 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines demonstrates a strategy where amino groups are incorporated into larger structures to create multidentate ligands for extended metal atom chain (EMAC) complexes. georgiasouthern.edu Similarly, the amino group of this compound can be used as a starting point to build ligands with specific steric and electronic properties, tailored for applications in catalysis, magnetism, or molecular sensing. The halogen substituents on the aromatic ring can further modulate the electronic properties of the final ligand, influencing the stability and reactivity of the resulting metal complex.

Development of Complex Organic Molecules through Derivatization

The multiple functional groups on this compound allow for extensive derivatization, enabling the systematic modification of its structure to fine-tune its properties for specific applications.

Synthesis of Derivatives for Structure-Activity Relationship Studies

In fields like medicinal chemistry and agrochemistry, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is crucial for designing new and effective agents. Substituted anilines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. echemi.com

This compound is an ideal scaffold for SAR studies. Each of its substituents can be systematically replaced or modified. For example:

The amino group can be acylated, alkylated, or used as a handle to attach larger, more complex fragments.

The bromo group can be replaced with various organic groups via cross-coupling reactions.

The chloro and fluoro groups can potentially be substituted under specific nucleophilic aromatic substitution conditions.

The methyl group can be oxidized or otherwise modified.

| Position | Original Substituent | Potential Modifications for SAR Studies | Synthetic Reaction Type |

| 1 | Amino (-NH₂) | Acylation, Alkylation, Sulfonylation, Diazotization | Nucleophilic substitution, Diazotization |

| 2 | Bromo (-Br) | Aryl, Heteroaryl, Alkyl, Cyano groups | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) |

| 3 | Methyl (-CH₃) | Oxidation to -CHO or -COOH, Halogenation | Oxidation, Radical Halogenation |

| 4 | Fluoro (-F) | Substitution with nucleophiles (under harsh conditions) | Nucleophilic Aromatic Substitution (SNAr) |

| 6 | Chloro (-Cl) | Substitution with nucleophiles (less reactive than Br) | Nucleophilic Aromatic Substitution (SNAr), Cross-coupling |

Advanced Materials Research

The electronic properties inherent to the substituted aniline scaffold make it and its derivatives attractive candidates for research in advanced materials, particularly in the field of optics.

Potential in Nonlinear Optical (NLO) Materials (via derivatives)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are critical for technologies like frequency conversion, optical switching, and data storage. Organic molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system are known to exhibit significant NLO properties. researchgate.net Aniline and its derivatives are often used as precursors for materials with NLO responses. researchgate.net

While this compound itself is not a complete NLO chromophore, it is an excellent precursor for creating one. The amino group acts as a powerful electron donor. By using synthetic methods like cross-coupling to attach an electron-accepting group (e.g., -NO₂, -CN) conjugated with the aniline ring, a classic "push-pull" system can be established. This intramolecular charge transfer is a key mechanism for high NLO activity.

Theoretical studies on closely related compounds, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482) and 2,6-dibromo-3-chloro-4-fluoroaniline, support this potential. researchgate.netresearchgate.net Quantum chemical calculations on these molecules have been used to determine their first-order hyperpolarizability (β), a measure of the molecule's NLO response. These studies confirm that charge transfer occurs within the molecules and that they possess promising NLO properties. researchgate.netresearchgate.net The presence of multiple halogens can also enhance certain material properties, such as thermal stability and crystal packing, which are important for the development of practical NLO devices.

| Compound | Method of NLO Analysis | Key Findings Related to NLO Potential |

| 2,6-dibromo-3-chloro-4-fluoroaniline | Quantum Chemical Calculations (Finite-Field Approach) | The calculated first-order hyperpolarizability (β) indicates significant NLO properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) confirms that charge transfer occurs within the molecule, a prerequisite for NLO activity. researchgate.net |

| 2-bromo-6-chloro-4-fluoroaniline | Ab initio and Density Functional Theory (DFT) Computations | The first-order hyperpolarizability was investigated, and molecular electrostatic potential (MEP) analysis was performed. Such studies help in understanding the electronic structure and charge distribution, which are crucial for predicting NLO behavior. researchgate.net |

Integration into Conjugated Systems for Electronic Applications (via related haloanilines)

The strategic incorporation of halogenated anilines into π-conjugated systems is a key methodology for developing advanced organic electronic materials. While direct polymerization studies involving this compound are not extensively documented in public literature, its potential as a monomer can be inferred from the well-established chemistry of related haloanilines. These precursor molecules serve as versatile building blocks for creating polymers with tailored electronic and physical properties suitable for applications in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ijsdr.orgmdpi.com

The functionality of this compound lies in its di-halogenated structure, which presents opportunities for sequential, site-selective cross-coupling reactions. Transition metal-catalyzed reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are instrumental in forming the carbon-carbon bonds necessary to construct a conjugated polymer backbone. nih.govwikipedia.orglibretexts.org The differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is particularly advantageous. In palladium-catalyzed processes, the C-Br bond is significantly more reactive, allowing for selective functionalization at the 2-position while leaving the C-Cl bond at the 6-position intact for subsequent reactions. This stepwise approach enables the synthesis of precisely defined, complex polymer architectures.

Research Findings from Related Haloanilines

Research on other ortho-substituted bromoanilines has demonstrated the feasibility of using these monomers in polymer synthesis. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully developed for unprotected ortho-bromoanilines, showcasing their compatibility with various boronic esters under mild conditions. nih.govrsc.org This methodology is crucial as it allows the direct use of the aniline monomer without the need for protecting the amine group, simplifying the synthetic process. The reaction's robustness has been proven on a gram scale, indicating its potential for producing materials in larger quantities. nih.gov

The electronic properties of the resulting polymers are heavily influenced by the substituents on the aniline ring. In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group would collectively modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This tuning of the electronic band gap is critical for optimizing charge injection, transport, and light-emitting properties in electronic devices. mdpi.com

Polymerization via Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating aryl-aryl bonds and is widely used in the synthesis of conjugated polymers. libretexts.org A hypothetical polymerization of this compound could involve a two-step Suzuki coupling. First, the more reactive C-Br bond would react with a diboronic ester monomer. The resulting polymer could then be further functionalized or cross-linked in a second step via the C-Cl bond.

Stille Coupling: The Stille reaction, which couples an organotin compound with an organic halide, is another key method for polymer synthesis due to its tolerance of a wide variety of functional groups. wikipedia.orgwiley-vch.de This reaction could be employed to polymerize this compound with a distannane comonomer, again leveraging the differential reactivity of the C-Br and C-Cl bonds to control the polymer structure.

Sonogashira Coupling: To introduce alkyne units into the polymer backbone, creating rigid, linear conjugated systems, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl halide. Reacting this compound with a di-alkyne monomer would yield poly(aryleneethynylene)s, a class of materials known for their interesting electronic and optical properties. libretexts.org

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions as applied to related aryl halides, illustrating the general parameters that would be adapted for a monomer like this compound.

| Coupling Reaction | Catalyst System | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80-110 °C | libretexts.orgnih.gov |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | N/A (or mild base like CsF) | Toluene, THF, DMF | 80-120 °C | nih.govwikipedia.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N), Diisopropylamine (DIPA) | THF, DMF, Toluene | Room Temp. to 70 °C | wikipedia.orgorganic-chemistry.org |

Electronic Properties of Aniline-Containing Polymers

The inclusion of the aniline moiety in a conjugated polymer backbone directly impacts its electronic characteristics. The nitrogen lone pair can participate in the π-conjugated system, increasing the electron density of the polymer chain. stackexchange.com This generally leads to a higher HOMO level, which can facilitate hole injection from common electrodes. The substituents on the aniline ring further refine these properties. The table below shows representative electronic properties for different types of polyaniline derivatives, providing a reference for the expected characteristics of polymers derived from this compound.

| Polymer Type | Conductivity Range (S/cm) | Band Gap (eV) | Key Features | Reference |

|---|---|---|---|---|

| Polyaniline (PANI) - Emeraldine Salt | 10⁻¹ to 10² | ~2.7 (oxidized) | High conductivity in doped state, good environmental stability. | ijsdr.org |

| Substituted Polyanilines | 10⁻⁹ to 10⁻³ | 2.5 - 3.5 | Improved solubility, tunable electronic properties via substituents. | rsc.orgcapes.gov.br |

| Aniline-Thiophene Copolymers | 10⁻⁵ to 10⁻¹ | 1.8 - 2.5 | Lower band gap, enhanced processability. | nih.gov |

| Poly(aryleneethynylene)s | 10⁻⁶ to 10⁻² | 2.5 - 3.0 | High fluorescence quantum yields, rigid backbone. | libretexts.org |

Future Research Directions and Methodological Advances

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polyhalogenated anilines, including 2-Bromo-6-chloro-4-fluoro-3-methylaniline, is an area ripe for innovation, with a strong emphasis on environmentally benign and efficient processes.

Traditional synthetic methods for anilines often rely on harsh reaction conditions and hazardous reagents. Green chemistry principles are being applied to develop more sustainable alternatives. This includes the use of safer solvents, minimizing waste by-products, and avoiding the use of hazardous substances like acetic anhydride (B1165640) in acylation reactions, which are often a part of multi-step syntheses. acs.org

A significant advancement in aniline (B41778) synthesis is the development of reactions that proceed under catalyst- and additive-free conditions. These methods often utilize alternative energy sources like light to drive reactions. For instance, visible-light-induced functionalization of anilines in aqueous media represents a green and efficient approach. researchgate.net Such methodologies reduce reliance on potentially toxic and expensive metal catalysts, simplifying purification processes and lowering environmental impact.

Mechanochemistry, which uses mechanical force to induce chemical reactions, is emerging as a powerful tool for the synthesis of aniline derivatives. nih.gov This solvent-free or low-solvent approach offers several advantages, including reduced reaction times, milder conditions, and improved energy efficiency compared to traditional solution-based methods. nih.gov Ball milling, for example, has been successfully employed for the thiocyanation of anilines, demonstrating the potential of mechanochemistry for a variety of transformations. nih.gov

In-depth Understanding of Reactivity and Selectivity in Complex Environments

The presence of multiple halogen substituents on the aniline ring of this compound results in a nuanced reactivity profile. Understanding how to selectively functionalize this and similar molecules is a key area of ongoing research. The different halogens (bromine, chlorine, and fluorine) exhibit distinct reactivities, which can be exploited for site-selective cross-coupling reactions. nih.gov For instance, in polyhalogenated arenes, palladium-catalyzed reactions can often be tuned to selectively react at one halogen over another based on the electronic and steric environment of the C-X bond. nih.gov Furthermore, arylamines can act as catalysts themselves, generating N-halo arylamine intermediates that serve as selective electrophilic halogen sources for various aromatic and heteroaromatic compounds. researchgate.netnih.gov

Future work will likely focus on elucidating the precise factors that govern the reactivity and selectivity of each halogen in complex reaction mixtures, enabling more predictable and controlled synthetic outcomes. This will be crucial for the efficient construction of more complex molecules derived from this polyhalogenated aniline scaffold.

Advanced Computational Modeling for Predictive Synthesis and Characterization

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations are being used to investigate thermodynamic parameters of halogen-capped aniline trimers, providing insights into their potential utility in applications such as corrosion inhibition. acs.org These theoretical studies can help in understanding and predicting the behavior of such molecules without the need for extensive experimental work. acs.org

Advanced computational models can be employed to:

Predict the most likely sites for electrophilic or nucleophilic attack.

Model reaction pathways and transition states to understand reaction mechanisms and predict product distributions.

Simulate spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new derivatives.

By providing a deeper understanding of the molecule's electronic structure and energetics, computational modeling can guide the rational design of new synthetic routes and functional materials.

Exploration of Novel Derivatization Strategies for Functional Materials

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel functional materials. The bromine atom, in particular, serves as a versatile handle for further derivatization through various cross-coupling reactions. echemi.com

Future research will likely explore the incorporation of this aniline derivative into larger molecular architectures to create materials with tailored properties. Potential areas of exploration include:

Polymers: The synthesis of novel polymers containing aniline and indole (B1671886) fragments is an active area of research. urfu.ru Incorporating highly halogenated anilines could lead to polymers with enhanced thermal stability, flame retardancy, or specific electronic properties.

Nonlinear Optical (NLO) Materials: Aniline derivatives are key components in some organic NLO materials. The synthesis and characterization of compounds like 4-bromo-4'chloro benzylidene aniline demonstrate the potential of halogenated anilines in this field. nih.gov

Functionalized Polyanilines: Chemical functionalization of polyaniline through reactions like diazonium coupling can yield materials with modified properties, such as improved solubility and electroactivity. researchgate.net The unique electronic properties of this compound could be imparted to polyaniline through such derivatization strategies.

By strategically modifying the structure of this compound, researchers can aim to develop new materials for a wide range of applications, from electronics to advanced coatings.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Descriptor | Reference |

|---|---|---|

| Molecular Weight | 252.47 g/mol | Calc. |

| Melting Point | Estimated 85–90°C (analogues) | |

| Solubility | DMSO, DMF > MeOH > H₂O | |

| λmax (UV-Vis) | 270–290 nm |

Q. Table 2: Comparative Reactivity in Cross-Coupling

| Substrate | Reaction Yield (Suzuki) | Preferred Coupling Site |

|---|---|---|

| This compound | 65–75% | Bromine (C2) |

| 4-Bromo-3-chloroaniline | 80–85% | Bromine (C4) |

| 3-Bromo-5-chloro-2-fluoroaniline | 55–60% | Chlorine (C5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.